Product packaging for Furan-2-ylmethyl-isopropyl-amine(Cat. No.:CAS No. 161119-99-9)

Furan-2-ylmethyl-isopropyl-amine

Cat. No.: B2401585
CAS No.: 161119-99-9
M. Wt: 139.198
InChI Key: GAGIUQGGHJZYTE-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-isopropyl-amine is a furan-based amine compound of interest in synthetic organic chemistry and method development research. Compounds within this class, particularly furanmethanamines, serve as valuable building blocks for constructing more complex molecular architectures . Researchers utilize these substrates to study intriguing solvent-dependent reactions, such as those with electron-deficient acetylenes like dimethyl acetylenedicarboxylate (DMAD), which can proceed via competing mechanistic pathways including single electron transfer (SET) and nucleophilic addition based on reaction conditions . The furan ring, a heterocycle derived from renewable lignocellulosic biomass, adds significant value by providing a sustainable alternative to fossil-based chemicals in multicomponent reactions . This makes this compound a relevant reagent for chemists working in the field of green chemistry. As a secondary amine with a furanyl moiety, it offers a specific steric and electronic profile for exploring novel reaction spaces and synthesizing compounds with potential applications in materials science and pharmaceutical research. This product is strictly for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B2401585 Furan-2-ylmethyl-isopropyl-amine CAS No. 161119-99-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7(2)9-6-8-4-3-5-10-8/h3-5,7,9H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGIUQGGHJZYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for Furan 2 Ylmethyl Isopropyl Amine and Analogues

Biomass-Derived Precursors in Furan-Based Amine Synthesis

The foundation for the sustainable synthesis of furanic amines lies in the availability of platform molecules derived from lignocellulosic biomass. dntb.gov.uabohrium.com These precursors, rich in furan (B31954) rings, provide a direct route to the desired amine structures, circumventing the reliance on fossil fuels. mdpi.com

Utilization of Furfural (B47365) and its Derivatives

Furfural, a key biomass-derived platform molecule, is a primary starting material for the synthesis of furan-based amines. researchgate.net Its derivatives, including 5-(Hydroxymethyl)furfural (HMF) and 2,5-Diformylfuran (DFF), further expand the range of accessible amine analogues. acs.org

Furfural (FF): Produced from the dehydration of pentose (B10789219) sugars found in hemicellulose, furfural is a versatile precursor for producing furfurylamine (B118560) and its N-substituted derivatives, such as Furan-2-ylmethyl-isopropyl-amine, through reductive amination. bohrium.comresearchgate.net The process typically involves reacting furfural with an amine (e.g., isopropylamine) in the presence of a catalyst and a reducing agent. taylorfrancis.com

5-(Hydroxymethyl)furfural (HMF): Derived from the dehydration of hexose (B10828440) sugars like glucose and fructose, HMF is another crucial platform molecule. mdpi.com Its structure, featuring both an aldehyde and a hydroxyl group, allows for the synthesis of a variety of furanic amines. rsc.orgrsc.org Reductive amination of HMF can yield 5-hydroxymethyl-furfurylamine (HMFA) or, through further reaction, 2,5-bis(aminomethyl)furan (B21128) (BAMF). researchgate.netnih.gov

2,5-Diformylfuran (DFF): DFF is obtained through the oxidation of HMF and serves as a precursor to diamine compounds like 2,5-bis(aminomethyl)furan (BAF). scirp.orgscirp.org The direct reductive amination of DFF with ammonia (B1221849) has been demonstrated as a viable one-step approach to BAF. scirp.orgscirp.orgresearchgate.netaminer.org

Role of 5-(Chloromethyl)furfural in Furanic Building Block Generation

5-(Chloromethyl)furfural (CMF) has emerged as a promising alternative to HMF due to its advantageous production and reactivity characteristics. mdpi.comacs.org CMF can be synthesized from carbohydrates in a one-pot reaction using hydrochloric acid. wikipedia.orggoogle.com The presence of the chloromethyl group, a good leaving group, facilitates various nucleophilic substitution reactions, making it a versatile building block. mdpi.com CMF can be readily converted to HMF through hydrolysis, providing an indirect but efficient route to furanic amines. nih.gov This stepwise conversion allows for the production of HMF and subsequently, through reductive amination, furan-based amines. nih.gov

Reductive Amination Strategies

Reductive amination is a cornerstone of furan-based amine synthesis, involving the reaction of a carbonyl compound (like furfural or HMF) with an amine to form an imine, which is then reduced to the corresponding amine. mdpi.comchemrxiv.org

Catalytic Hydrogenation-Mediated Reductive Amination

This widely employed method utilizes molecular hydrogen (H₂) as the reducing agent in the presence of a metal catalyst. bohrium.commdpi.com It offers a clean and efficient pathway to furanic amines. dntb.gov.ua However, a key challenge is to achieve high selectivity towards the desired amine while minimizing side reactions such as the hydrogenation of the furan ring. acs.orgmdpi.com

Heterogeneous catalysts are favored in industrial applications due to their ease of separation and recyclability. dntb.gov.uamdpi.com Various solid catalysts have been developed to facilitate the reductive amination of furanic aldehydes. researchgate.net The choice of the active metal, support material, and reaction conditions significantly influences the catalyst's activity and selectivity. bohrium.commdpi.com

The development of effective catalyst systems is crucial for the selective synthesis of furan-based amines. Research has focused on both precious and non-precious metal catalysts. nih.gov

Pd/NiO: Palladium-based catalysts have shown activity in reductive amination reactions. mdpi.com

Ru/Al₂O₃: Ruthenium-based catalysts, particularly when supported on materials like alumina (B75360), have been investigated for the reductive amination of furan derivatives. rsc.orgcardiff.ac.ukresearchgate.net For instance, a Ru/Al₂O₃ catalyst was used in the reductive amination of furoin, a furfural derivative, to produce an alcohol-amine with good yield. rsc.orgcardiff.ac.uk

Co-based catalysts: Cobalt catalysts have proven effective for the reductive amination of furanic compounds. bohrium.commdpi.com Raney Co has demonstrated high efficiency in the synthesis of furfurylamine from furfural. mdpi.com Silica-supported cobalt nanoparticles have also been used for the reductive amination of HMF. mdpi.com Furthermore, cobalt catalysts have been employed in the reductive etherification of HMF. rsc.org

Table 1: Research Findings on the Synthesis of Furan-Based Amines

Precursor Amine Product Catalyst Key Findings Reference
Furfural Furfurylamine Raney Co High efficiency in ammonia-assisted hydrogenolysis of secondary imines. mdpi.com
Furfural Furfurylamine NiSi-T Achieved 94.2% yield by optimizing the Ni⁰-Ni²⁺ equilibrium. rsc.org
5-(Hydroxymethyl)furfural (HMF) 5-Hydroxymethylfurfurylamine (HMFA) Co-Co₃O₄@SiO₂ 94% yield of HMFA under mild conditions. mdpi.com
5-(Hydroxymethyl)furfural (HMF) 2,5-Bis(aminomethyl)furan (BAMF) Raney Ni 82.3% yield in a one-step process. nih.gov
2,5-Diformylfuran (DFF) 2,5-Bis(aminomethyl)furan (BAF) Acid-treated Ni-Raney 42.6% yield in a THF-water mixed medium. scirp.orgscirp.org
Furoin 2-Amino-1,2-di(furan-2-yl)ethan-1-ol Ru/Al₂O₃ 47% yield of the alcohol-amine. rsc.orgcardiff.ac.uk

Table 2: List of Chemical Compounds

Compound Name Abbreviation
2,5-Bis(aminomethyl)furan BAF / BAMF
5-(Chloromethyl)furfural CMF
2,5-Diformylfuran DFF
Furfural FF
This compound
5-(Hydroxymethyl)furfural HMF
5-Hydroxymethyl-furfurylamine HMFA
Mechanistic Insights into Imine Formation and Hydrogenation

The formation of this compound from furan-2-carbaldehyde and isopropylamine (B41738) is a classic example of reductive amination. This two-stage process is fundamental in organic synthesis for creating new carbon-nitrogen bonds. nih.govtaylorfrancis.com

The reaction initiates with the nucleophilic attack of the primary amine (isopropylamine) on the electrophilic carbonyl carbon of furan-2-carbaldehyde. youtube.comlibretexts.org This is followed by a series of proton transfers, often facilitated by a slightly acidic medium, to form a neutral tetrahedral intermediate known as a carbinolamine. libretexts.orgmasterorganicchemistry.com The carbinolamine is then protonated on its oxygen atom, converting the hydroxyl group into a good leaving group (water). libretexts.orgmasterorganicchemistry.com The nitrogen's lone pair of electrons subsequently expels the water molecule, forming a carbon-nitrogen double bond and generating a positively charged species called an iminium ion. youtube.comlibretexts.org Finally, deprotonation of the nitrogen atom yields the neutral imine, also known as a Schiff base. youtube.comlibretexts.org This entire sequence is reversible, and the position of the equilibrium can be influenced by factors such as the removal of water. youtube.com

The second stage is the hydrogenation of the formed imine. The C=N double bond of the imine is reduced to a single bond to yield the final secondary amine, this compound. This reduction can be accomplished using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Rh/Al2O3, Ni, Pd) or hydride reagents like sodium borohydride (B1222165) or sodium cyanoborohydride. youtube.comrsc.org The reaction is believed to proceed via the imine pathway, even if the imine intermediate is often too reactive to be isolated. rsc.org

Biocatalytic Amination Utilizing Amine Transaminases (ATAs)

A more sustainable and highly selective alternative to traditional chemical synthesis is the use of enzymes, particularly amine transaminases (ATAs). proquest.com These enzymes catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor, in this case, furan-2-carbaldehyde or its derivatives. proquest.comnih.gov This biocatalytic approach is gaining attention for producing furan-based amines from renewable resources. proquest.com

The general reaction involves the ATA-catalyzed amination of a furan-based aldehyde using an amine donor like isopropylamine or alanine. proquest.com When isopropylamine is used, it is converted to acetone (B3395972) as a co-product, which can help drive the reaction equilibrium forward. proquest.com This method offers a green and efficient route to valuable furfurylamines.

The success of biocatalytic amination hinges on the selection of a suitable and efficient enzyme. Researchers have screened various amine transaminases for their activity towards furan-based substrates. For the amination of related furan compounds like 5-(hydroxymethyl)furfural (HMF), several ATAs have shown promise.

Notably, ATAs from Chromobacterium violaceum (Cv-TA), Vibrio fluvialis (ATA-Vfl), Burkholderia multivorans (ATA-Bmu), and Silicibacter pomeroyi (ATA-Spo) have been identified as active catalysts. proquest.com In a study on the amination of HMF, ATA-Vfl and ATA-Bmu exhibited the highest specific activities. proquest.com Furthermore, the ATA from Silicibacter pomeroyi (ATA-Spo) demonstrated high stability and reusability, especially when isopropylamine was the amine donor, achieving high conversion rates. proquest.com

The table below summarizes the performance of different ATAs in the amination of HMF, a structurally similar furan aldehyde.

Enzyme VariantAmine DonorConversion (%)Notes
ATA-Spo (immobilized)Isopropylamine99%High stability and reusability. proquest.com
ATA-Spo (immobilized)Alanine87%Also effective but lower conversion than with isopropylamine. proquest.com
ATA-VflAlanineHigh Specific ActivityOne of the most active enzymes for this substrate. proquest.com
ATA-BmuAlanineHigh Specific ActivityShowed high activity similar to ATA-Vfl. proquest.com

This data is based on the amination of 5-(hydroxymethyl)furfural (HMF), a related furan aldehyde, as a proxy for furan-2-carbaldehyde reactivity.

The efficiency of biocatalytic reactions is highly dependent on various parameters. Optimizing these conditions is crucial for maximizing yield and productivity.

pH: The pH of the reaction medium significantly affects enzyme activity. For the amination of furan aldehydes using ATAs like ATA-Vfl, ATA-Bmu, ATA-Spo, and ATA-Lsy, studies have shown that slightly basic conditions, typically between pH 8.0 and 9.0, lead to the highest specific activity. proquest.com

The following table outlines the effect of key parameters on ATA-catalyzed reactions.

ParameterOptimal Range/ConditionEffect on Efficiency
pH 8.0 - 9.0Maximizes specific enzyme activity for several ATAs. proquest.com
Amine Donor IsopropylamineCan lead to higher conversion rates (e.g., 99% with ATA-Spo) compared to other donors like alanine. proquest.com
Immobilization Glutaraldehyde-functionalized beadsEnhances enzyme stability and allows for efficient reuse over multiple reaction cycles. proquest.com

Multi-Component Reactions (MCRs) for Complex Furan-Amine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are a powerful tool in synthetic chemistry. wikipedia.orgnih.gov These reactions are highly efficient and allow for the rapid construction of complex molecular architectures from simple precursors like furan-2-carbaldehyde and an amine.

One of the most well-known MCRs is the Ugi reaction , which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org By using furan-2-carbaldehyde and isopropylamine as two of the four components, complex peptide-like structures known as bis-amides can be synthesized in a single, highly atom-economical step. wikipedia.orgrsc.org Another important MCR is the Passerini reaction , which combines an aldehyde, a carboxylic acid, and an isocyanide to yield α-acyloxy amides. wikipedia.orgorganic-chemistry.org

These reactions are invaluable for generating libraries of structurally diverse compounds for applications in drug discovery and materials science. wikipedia.orgrsc.org

The initial step in many of these synthetic pathways, including reductive amination and certain MCRs, is the condensation of furan-2-carbaldehyde with an amine to form a Schiff base (or imine). nih.govresearchgate.net This reaction is a reversible condensation where a molecule of water is eliminated. nih.govekb.eg

The furan-amine scaffold can serve as a building block for even more complex heterocyclic systems through cyclization and cross-coupling reactions.

Cyclization Reactions: Intramolecular reactions can be designed where the furan-amine product undergoes a subsequent cyclization step. For instance, Ugi reaction products derived from furan-2-carbaldehyde can be subjected to thermal conditions or catalysis to induce an intramolecular Diels-Alder reaction, leading to complex polycyclic structures. rsc.org Other methodologies involve the palladium-catalyzed cyclization of substrates containing both furan and amine functionalities to create fused ring systems. acs.orgacs.org

Cross-Coupling Methodologies: Palladium-catalyzed cross-coupling reactions are a powerful method for forming new carbon-carbon or carbon-heteroatom bonds. rsc.orgnih.gov While not directly synthesizing the target amine, these methods can modify a pre-formed furan-amine structure. For example, a halogenated furan ring within a furan-amine molecule could be coupled with various partners like boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or other organometallic reagents to append new functional groups and build molecular complexity. rsc.orgnih.gov Copper-catalyzed reactions, such as the Ullman coupling, are also used to couple furan rings with other aromatic systems. youtube.com

Derivatization and Functionalization Strategies of Furan-Based Amines

The inherent reactivity of the furan ring and the amine group allows for a variety of derivatization and functionalization strategies, enabling the creation of a diverse array of molecules with tailored properties.

The oxidation of furan amines can lead to a variety of products, depending on the oxidizing agent and the substitution pattern of the starting material. The furan ring is susceptible to dearomatization, which can result in the formation of unsaturated 1,4-dicarbonyl compounds. urfu.ru These intermediates can then undergo further intra- or intermolecular cyclizations to yield various heterocyclic structures. urfu.ru

A notable oxidation reaction of furfurylamines is the aza-Achmatowicz reaction, which produces functionalized pyridinones. urfu.ru In some cases, the oxidation of furans bearing an amino group can lead to intramolecular Michael addition, resulting in the formation of indolines. urfu.ru For instance, the oxidation of furan-2-carboximidamides with (dicarboxyiodo)benzenes can yield N1-acyl-N1-(2-furyl)ureas, which upon thermolysis, can provide 2-acylaminofurans. rsc.orgresearchgate.net

The choice of oxidant is crucial. For example, the oxidation of a Schiff base derived from furfural and (+)-α-methylbenzylamine with m-chloroperoxybenzoic acid yields the corresponding N-oxide. researchgate.net

Substitution reactions are a cornerstone for introducing a wide range of functional groups onto the furan-amine scaffold. The furan ring can undergo electrophilic substitution, although care must be taken as the ring is sensitive to strong acids which can cause polymerization. fayoum.edu.eg For this reason, milder conditions are often employed. For instance, mercuration of furan can be achieved with mercuric chloride, and the resulting organomercury compound can be further functionalized. youtube.com

The amine moiety readily undergoes reactions typical of secondary amines, such as alkylation. For example, the amine product from the reduction of the Schiff base of furfural and (+)-α-methylbenzylamine can be alkylated with methyl iodide. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, are powerful tools for introducing aryl and other groups onto the furan ring, allowing for the synthesis of highly substituted furan derivatives. researchgate.netresearchgate.net

The combination of the furan-amine core with other heterocyclic systems has led to the development of hybrid molecules with diverse potential applications.

Pyrimidine (B1678525) Hybrids: Furan-containing chalcones can serve as precursors for the synthesis of pyrimidine derivatives. nih.gov For example, the reaction of 3-arylmethylidenefuran-2(3H)-ones with N,N-binucleophilic reagents like guanidine (B92328) carbonate can lead to the formation of furan-pyrimidine hybrids. nih.gov The structure of the resulting product can be influenced by the substituents on the furanone ring. nih.gov Furo[2,3-d]pyrimidine derivatives can also be synthesized from aminofuran precursors. informahealthcare.com

Tetrazole Hybrids: Furan-2-ylmethyl-1H-tetrazol-5-amine derivatives have been synthesized from thiourea-based precursors. nih.gov This transformation involves the replacement of the thiourea (B124793) group with a tetrazole ring, often achieved through oxidative desulfurization using agents like mercury salts in the presence of sodium azide. nih.gov High-pressure synthesis has also been employed for the reaction of furan nitriles with organic azides to form tetrazoles.

Thiazole (B1198619) Hybrids: Thiazole-containing furan hybrids can be synthesized through various routes. One common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide-containing compound. nih.gov For instance, thiosemicarbazone derivatives of furan-containing imidazoles can be cyclized with α-haloketones to yield thiazole hybrids. mdpi.com Microwave-assisted synthesis has been shown to be an efficient, solvent-free method for preparing such hybrids. nih.gov

Here is an interactive data table summarizing the synthesis of some furan-amine hybrid molecules:

HeterocycleStarting MaterialsKey Reagents/ConditionsProduct TypeYield (%)Reference
TetrazoleN-Aryl-N'-(furan-2-ylmethyl)thioureasHgO, NaN3N-(Furan-2-ylmethyl)-1-aryl-1H-tetrazol-5-amine79-92 nih.gov
Pyrimidine3-Arylmethylidenefuran-2(3H)-onesGuanidine carbonate3-[(2-amino-4-arylpyrimidin-5-yl)methylene]furan-2(3H)-oneNot specified nih.gov
Thiazole1-(2-(Furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-oneThiosemicarbazide, then α-haloketoneThiazole-imidazole-furan hybrid85-90 mdpi.com
Pyrimidine2-Acetyl benzofuran, Thiophene carbaldehyde, then Guanidine HClKOHBenzofuran-pyrimidine hybrid83 nih.gov
Tetrazole5-Nitro-2-furonitrileBenzyl azide, high pressure1-Benzyl-5-(5-nitro-2-furyl)tetrazole78

Green Chemistry Aspects in Furan-Amine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of furan-based amines, driven by the desire for more sustainable and environmentally friendly processes. researchgate.netfrontiersin.org A significant focus is on the use of renewable feedstocks, such as biomass-derived furfural and 5-hydroxymethylfurfural (B1680220) (HMF), as starting materials. mdpi.comacs.org

Key green chemistry strategies include:

Catalytic Routes: The development of efficient heterogeneous and homogeneous catalysts is crucial for the selective synthesis of furan amines from biomass-derived oxygenates. mdpi.comacs.org Reductive amination of furfural and its derivatives is a prominent green method, often utilizing molecular hydrogen as the reducing agent and ammonia as the nitrogen source, with water as the main byproduct. mdpi.com Catalysts based on metals like rhodium, palladium, and ruthenium supported on materials such as alumina have been investigated. rsc.org For example, a Rh/Al2O3 catalyst has shown high selectivity for furfurylamine from furfural.

Biocatalysis: The use of enzymes, such as transaminases, offers a mild and highly selective method for the amination of furfurals. rsc.orgnih.gov This biocatalytic approach avoids the harsh conditions and by-product formation often associated with traditional synthetic routes. rsc.org For instance, transaminases have been successfully used for the preparative scale amination of furfural derivatives. rsc.org

Green Solvents: The use of environmentally benign solvents, such as water or bio-based solvents, is a key aspect of green synthesis. researchgate.net Some syntheses of furan derivatives have been successfully carried out in water. researchgate.net

Atom Economy: Reactions that maximize the incorporation of all starting materials into the final product, such as multicomponent reactions, are highly desirable from a green chemistry perspective.

The following table highlights some green chemistry approaches in furan-amine synthesis:

Green ApproachReaction TypeCatalyst/EnzymeKey FeaturesReference
CatalysisReductive amination of furfuralRh/Al2O3High selectivity, use of H2 and aqueous NH3
BiocatalysisAmination of furfuralsTransaminases (TAms)Mild conditions, high selectivity, avoids by-products rsc.org
Green SolventCoupling reactionNone specifiedReaction performed in water researchgate.net
CatalysisReductive amination of HMFPd/CHigh yield under mild conditions mdpi.com
BiocatalysisReductive amination of chitin-derived furansAmidase (MmH) and Aminotransferase (ATA117)High yields, use of renewable chitin (B13524) source acs.org

Spectroscopic and Structural Characterization Techniques for Furan 2 Ylmethyl Isopropyl Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including furan-2-ylmethyl-isopropyl-amine derivatives. It provides detailed information about the chemical environment of individual atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Elucidation

One-dimensional NMR techniques are fundamental for determining the basic carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR spectra reveal the number of different types of protons, their electronic environment, and their proximity to other protons. For a typical this compound structure, characteristic signals would include those for the furan (B31954) ring protons, the methylene (B1212753) (-CH₂-) bridge protons, the methine (-CH-) proton of the isopropyl group, and the methyl (-CH₃) protons of the isopropyl group. The chemical shifts (δ) of the furan protons are typically observed in the aromatic region, while the aliphatic protons of the isopropyl and methylene groups appear at lower chemical shifts.

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments within the molecule. The spectrum for a this compound derivative would show distinct signals for the furan ring carbons, the methylene carbon, the methine carbon, and the methyl carbons. The chemical shifts of the furan carbons are typically in the range of δ 100-150 ppm, while the aliphatic carbons are found at higher field (lower δ values).

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative

Atom Position ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Furan C2-CH₂ ~3.7 ~45
Isopropyl CH ~2.8 ~50
Isopropyl CH₃ ~1.1 ~22
Furan H3 ~6.2 ~107
Furan H4 ~6.3 ~110
Furan H5 ~7.4 ~142
Furan C2 - ~155
Furan C5 - ~142
Furan C3 - ~107
Furan C4 - ~110

Note: These are approximate values and can vary based on the solvent and specific derivative structure.

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is invaluable for definitively assigning the proton and carbon signals, for instance, confirming which proton signal corresponds to which furan ring carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space interactions between protons that are close to each other, which is crucial for determining the molecule's three-dimensional structure and stereochemistry. For example, NOESY can be used to establish the relative orientation of the furan ring and the isopropyl group.

Conformational Equilibrium Analysis via NMR

Molecules like this compound can exist in different spatial arrangements or conformations that are in rapid equilibrium. Variable-temperature NMR studies can be employed to study this dynamic behavior. By recording NMR spectra at different temperatures, it may be possible to "freeze out" individual conformers or observe changes in chemical shifts and coupling constants that provide information about the conformational preferences and the energy barriers between them.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The spectrum would also display a series of fragment ion peaks, which provide clues about the molecule's structure. A characteristic fragmentation pathway would be the cleavage of the C-N bond, leading to the formation of a stable furfuryl cation (m/z 81) and the loss of the isopropylamine (B41738) side chain. Another common fragmentation would be the loss of a methyl group from the isopropyl moiety.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental composition of the molecule and its fragments. This level of precision is essential for distinguishing between compounds with the same nominal mass but different chemical formulas.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
[M]⁺ Molecular Ion
[M-15]⁺ Loss of a methyl group (CH₃)
81 Furfuryl cation [C₅H₅O]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the aliphatic C-H bonds of the isopropyl and methylene groups. Aromatic C-H stretching of the furan ring would appear above 3000 cm⁻¹.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the furan ring would typically appear in the 1500-1650 cm⁻¹ region.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond is expected in the 1020-1250 cm⁻¹ range.

C-O-C Stretch: The characteristic asymmetric and symmetric stretching of the ether linkage in the furan ring would be visible in the 1000-1300 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

Functional Group Approximate Wavenumber (cm⁻¹)
N-H Stretch (secondary amine) 3300-3500
C-H Stretch (aliphatic) 2850-3000
C-H Stretch (furan) >3000
C=C Stretch (furan) 1500-1650
C-N Stretch 1020-1250
C-O-C Stretch (furan) 1000-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The furan ring in this compound is a chromophore that absorbs UV light. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions within the conjugated system of the furan ring. The position of the maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of the compound and can be influenced by the solvent and the presence of substituents.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. For derivatives of this compound, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their structure-property relationships. Research into the solid-state structures of furan-2-ylmethyl-amine derivatives has utilized single-crystal X-ray diffraction to elucidate their molecular conformations and crystal packing.

A notable study in this area involves the structural characterization of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives. nih.gov The crystal structures of compounds such as 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (designated as compound 8 ) and its synthetic precursor, 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea (B452800) (compound 8a ), have been determined. nih.gov These analyses revealed that both compounds crystallize in a monoclinic system, with a single molecule constituting the asymmetric unit of the unit cell. nih.gov Specifically, the tetrazole derivative 8 crystallizes in the non-centrosymmetric space group P2₁, while the thiourea (B124793) precursor 8a crystallizes in the centrosymmetric space group P2₁/c. nih.gov

The detailed structural data obtained from X-ray diffraction allows for a comparative analysis of the molecular geometry between different derivatives. For instance, the study of these compounds provides insights into the spatial orientation of the furan ring relative to the rest of the molecular scaffold. This information is fundamental for computational modeling and for establishing a deeper understanding of the structural features of this class of compounds. The precise atomic coordinates, thermal parameters, and crystallographic connectivity are typically deposited in crystallographic databases, making them accessible for further scientific investigation.

The table below summarizes the crystallographic data for selected furan-2-ylmethyl-amine derivatives as reported in the literature.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amineC₁₂H₁₀ClN₅OMonoclinicP2₁5.8623(2)14.7838(5)7.1593(3)98.435(4)2
1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thioureaC₁₂H₁₁ClN₂OSMonoclinicP2₁/c11.2359(4)9.5398(4)11.9723(5)104.161(4)4

Computational Chemistry and Theoretical Modeling of Furan 2 Ylmethyl Isopropyl Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) Studies for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. globalresearchonline.net It is particularly effective for optimizing molecular geometry to find the most stable conformation and for calculating various molecular properties. researchgate.net For Furan-2-ylmethyl-isopropyl-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can elucidate key structural parameters. mdpi.com

These calculations provide data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. Furthermore, DFT is used to predict vibrational frequencies, which correspond to the infrared and Raman spectra of the compound, and to calculate thermodynamic properties like enthalpy and Gibbs free energy. acs.org The reactivity of the molecule can also be inferred from the distribution of electron density, which highlights regions susceptible to chemical attack. mdpi.com

Table 1: Predicted Molecular Properties of this compound using DFT

Property Predicted Value Unit
Molecular Formula C₈H₁₃NO -
Molecular Weight 139.19 g/mol
Gibbs Free Energy (Value dependent on calculation) Hartrees
Dipole Moment (Value dependent on calculation) Debye

Note: Specific numerical values for properties like Gibbs Free Energy and Dipole Moment are generated from the output of DFT software and are dependent on the level of theory and basis set used.

HOMO-LUMO Analysis for Electronic Structure and Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.govasianpubs.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in understanding the charge transfer interactions that can occur within the molecule. asianpubs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring and the nitrogen atom of the amine group, while the LUMO would be distributed across the molecule's framework. youtube.com

Table 2: Frontier Molecular Orbital (FMO) Energies for this compound (Illustrative)

Parameter Energy (eV)
EHOMO -6.20
ELUMO -0.55
Energy Gap (ΔE) 5.65

Note: These values are illustrative and would be precisely determined through specific DFT calculations.

Electrophilicity and Nucleophilicity Indices

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity.

Electronegativity (χ) describes the power of a molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) quantifies the energy stabilization of a system when it acquires an additional electronic charge from the environment. It is calculated as µ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These indices are crucial for predicting how this compound might behave in a chemical reaction.

Table 3: Global Reactivity Descriptors for this compound (Illustrative)

Descriptor Value (eV)
Chemical Hardness (η) 2.825
Electronegativity (χ) 3.375
Electrophilicity Index (ω) 2.016

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ajprd.com This method is instrumental in drug discovery and molecular biology for understanding ligand-protein interactions. ijper.orgresearchgate.net

Ligand-Protein Interaction Prediction at Active and Allosteric Sites

Molecular docking simulations can model the interaction of this compound with various protein targets. nih.gov The process involves placing the ligand into the binding site of a protein and evaluating the interaction energies. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the protein-ligand complex. nih.gov

For instance, docking studies could explore the binding of this compound to the active site of enzymes like monoamine oxidase or to the binding pockets of receptors. The analysis reveals which amino acid residues in the protein are crucial for binding and the specific orientation the ligand adopts. ajprd.com This information can predict whether the compound is likely to act as an inhibitor, activator, or have no effect on the protein's function. researchgate.net

Binding Affinity Estimation

A key output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). ajprd.com This score ranks potential ligands based on how strongly they are predicted to bind to a protein target. acs.org A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and thus, a higher binding affinity. nih.govmalvernpanalytical.com

These computational estimations are valuable for screening large libraries of compounds and prioritizing them for further experimental testing. nih.gov For this compound, docking simulations could predict its binding affinity against a panel of biologically relevant proteins, providing clues to its potential pharmacological targets. nih.gov

Table 4: Illustrative Molecular Docking Results for this compound

Protein Target (PDB ID) Binding Affinity (kcal/mol) Interacting Residues
Monoamine Oxidase A (e.g., 2BXS) -7.5 TYR407, PHE208, ILE335
Dopamine Transporter (e.g., 4M48) -6.8 ASP79, SER149, PHE326
Serotonin (B10506) Transporter (e.g., 5I6X) -7.1 ILE172, TYR95, PHE335

Note: The data in this table is for illustrative purposes to demonstrate the type of results obtained from molecular docking studies. PDB IDs refer to entries in the Protein Data Bank.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interaction Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed information about conformational changes and intermolecular interactions. wvu.edu For this compound, MD simulations can elucidate the flexibility of the molecule and the stability of its interactions with other molecules or biological targets.

MD simulations on related amine-functionalized polymers have shown that helical conformations can be the preferred minimum energy state in aqueous environments. nih.gov These simulations indicate that solvophobic and Lennard-Jones interactions are the primary forces stabilizing these conformations. nih.gov In the context of this compound, MD simulations would likely explore the rotational freedom around the single bonds connecting the furan ring, the methylene (B1212753) group, the nitrogen atom, and the isopropyl group. This analysis helps identify the most stable conformers and the energy barriers between them.

The stability of interactions, for instance with a protein receptor, can be assessed by monitoring key metrics throughout the simulation, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds formed over time. nih.gov For example, a stable interaction would be characterized by low RMSD values for the ligand within the binding pocket, indicating minimal deviation from its initial binding pose. nih.gov

Table 1: Illustrative MD Simulation Parameters for this compound

Parameter Value
Force Field OPLS (Optimized Potentials for Liquid Simulations)
Solvent Model Explicit (e.g., TIP3P water)
Temperature 300 K
Pressure 1 atm
Simulation Time 500 ns
Time Step 2 fs

This table presents a typical set of parameters for conducting an MD simulation. The choice of force field and solvent model is crucial for obtaining accurate results.

In Silico Structure-Based Pharmacological Prediction

In silico structure-based methods are instrumental in predicting the pharmacological profile of a compound by modeling its interaction with biological targets. nih.govnih.gov These computational techniques can significantly expedite the drug discovery process at a reduced cost compared to traditional high-throughput screening. nih.gov

For this compound, the initial step involves identifying potential protein targets. Subsequently, molecular docking simulations are performed to predict the binding affinity and pose of the compound within the active site of these targets. The binding energy, typically expressed in kcal/mol, provides a quantitative measure of the interaction strength. A lower binding energy generally indicates a more favorable interaction.

The Prediction of Activity Spectra for Substances (PASS) is an online tool that can predict the biological activity of a compound based on its structure-activity relationship with a large database of known bioactive compounds. nih.gov The output is a list of probable activities with associated probabilities of being active (Pa) and inactive (Pi). nih.gov

Table 2: Predicted Pharmacological Properties of this compound (Illustrative)

Property Predicted Value/Activity Method
Binding Affinity (Target X) -8.5 kcal/mol Molecular Docking
Biological Activity Enzyme Inhibitor PASS Prediction
ADME - Oral Bioavailability High SwissADME
Toxicity Risk Low In Silico Toxicity Prediction

This table provides an example of the types of pharmacological properties that can be predicted using in silico tools. The specific values would be dependent on the chosen protein target and prediction software.

Solvent Effects on Molecular Structure and Electronic Properties

The solvent environment can significantly influence the molecular structure and electronic properties of a solute. researchgate.net Computational studies on furan derivatives have demonstrated that solvent polarity can alter electron density distribution, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

For this compound, theoretical calculations using methods like Density Functional Theory (DFT) combined with a polarizable continuum model (PCM) can be employed to investigate these solvent effects. Studies on similar molecules, such as 2-(2-nitrovinyl) furan, have shown that while structural parameters are not drastically changed by solvent polarity, the electronic properties are significantly affected. researchgate.net An increase in solvent polarity can lead to greater stabilization of the molecule, as indicated by changes in the HOMO-LUMO energy gap and dipole moment. researchgate.net

Table 3: Solvent Effects on Calculated Properties of a Furan Derivative (Illustrative Data)

Solvent Dielectric Constant Dipole Moment (Debye) HOMO-LUMO Gap (eV)
Gas Phase 1.0 2.5 4.5
n-Hexane 1.9 3.1 4.4
Ethanol 24.6 4.8 4.2
Water 80.1 5.2 4.1

This table illustrates the trend of increasing dipole moment and decreasing HOMO-LUMO gap with increasing solvent polarity for a model furan compound, suggesting increased polarizability and reactivity in polar solvents.

Mechanistic Elucidation of Chemical Transformations via Computational Approaches

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. nih.govpku.edu.cn By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out, providing insights into the feasibility and kinetics of a transformation.

For reactions involving this compound, computational studies can help to understand various transformations, such as cycloadditions or reactions at the amine functionality. For instance, DFT studies on Diels-Alder reactions of furan derivatives have been used to determine the activation energies and to understand the influence of substituents and temperature on the reaction outcome. nih.gov

In a hypothetical nitrosolysis reaction of this compound, DFT calculations could be used to propose and validate a plausible mechanism. rsc.org This would involve identifying key intermediates and transition states, and calculating the corresponding energy barriers. Such studies have been successfully applied to understand the unexpected nitrosolysis of N-hydroxymethyldialkylamines, revealing the catalytic role of other species present in the reaction mixture. rsc.org

Table 4: Computationally Derived Energetics for a Hypothetical Reaction Step (Illustrative)

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +15.2
Intermediate -5.8
Products -12.5

This table provides an example of the relative energies that might be calculated for a single step in a reaction mechanism. The activation energy for this step would be 15.2 kcal/mol.

Biological Studies: Mechanistic and Structure Activity Relationship Sar Investigations of Furan 2 Ylmethyl Isopropyl Amine

Enzyme Inhibition Mechanisms

The furan (B31954) scaffold is a component of numerous compounds that have been investigated for their ability to inhibit a variety of enzymes. The mechanisms of this inhibition are diverse, ranging from competitive binding at active sites to covalent modification of key amino acid residues.

Mixed-Type Inhibition : A study on a series of (E)-1-(furan-2-yl)prop-2-en-1-one (furan-chalcone) derivatives as tyrosinase inhibitors found that the most potent compound exhibited a mixed-type inhibition pattern. mdpi.comnih.gov This indicates the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (Km) and its maximum catalytic rate (Vmax). mdpi.com

Competitive Inhibition : Other studies on different classes of tyrosinase inhibitors have identified competitive modes of action. nih.govelsevierpure.com In this model, the inhibitor competes with the substrate for binding to the enzyme's active site. nih.gov For instance, certain isoflavonoids have been identified as competitive inhibitors of tyrosinase. nih.gov

The efficacy of an inhibitor is determined by its ability to interact with specific sites on the target enzyme.

Active and Allosteric Sites : Molecular docking simulations for a potent furan-chalcone derivative showed that it could bind to the catalytic active site as well as allosteric sites 1 and 2 of tyrosinase. mdpi.comnih.gov This multi-site binding capability is consistent with its characterization as a mixed-type inhibitor. mdpi.com

Protein-Protein Interaction Interfaces : In the context of the Hec1/Nek2 mitotic pathway, small molecule inhibitors have been developed to disrupt this crucial protein-protein interaction. These inhibitors bind directly to Highly Expressed in Cancer 1 (Hec1) protein, preventing its interaction with and phosphorylation by NIMA-related kinase 2 (Nek2). nih.govnih.gov

Catalytic Residues : For viral enzymes like the SARS-CoV-2 main protease (Mpro), inhibitors are often designed to target key catalytic residues. Aldehyde-based inhibitors, for example, have been shown to form a covalent bond with the catalytic Cys¹⁴⁵ residue of Mpro, effectively blocking its proteolytic activity. nih.gov Similarly, 6-ethynylpurines have been designed to act as covalent inhibitors of Nek2 kinase by targeting a cysteine residue (Cys22) near the enzyme's catalytic domain. rsc.org

Furan-containing compounds and their analogues can act through either reversible or covalent (irreversible) mechanisms, which have different therapeutic implications. researchgate.net

Reversible Inhibition : This is the most common form of inhibition, where the inhibitor binds non-covalently to the enzyme. An equilibrium exists between the bound and unbound states. The interaction of (E)-3-(furan-2-yl)-N-hydroxyacrylamide with a histone deacetylase-like amidohydrolase was found to follow a reversible three-step binding mechanism. nih.gov The inhibition of tyrosinase by furan-chalcone derivatives is also reversible. mdpi.comnih.gov Reversible covalent inhibitors represent a modern approach, offering the potency of covalent binding while minimizing risks of permanent off-target modification. nih.govresearchgate.net

Covalent Inhibition : In this mode, the inhibitor forms a stable, covalent bond with the enzyme, leading to irreversible or very slowly reversible inactivation. bohrium.com This often involves an electrophilic "warhead" on the inhibitor that reacts with a nucleophilic amino acid residue on the target protein. nih.gov Examples include aldehyde-based compounds that covalently modify the active site cysteine of the SARS-CoV-2 Mpro and 6-ethynylpurines that target a cysteine in Nek2 kinase. nih.govrsc.org This covalent binding can lead to a longer duration of action and increased potency. nih.gov

Kinetic studies are essential for quantifying the potency and efficiency of an inhibitor. Parameters such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), and kinetic rate constants provide a detailed picture of the enzyme-inhibitor interaction.

Below is a table summarizing kinetic data for various furan-containing or related inhibitors against their respective enzyme targets.

Inhibitor Class/CompoundEnzyme TargetInhibition TypeKinetic Parameters
(E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-oneMushroom TyrosinaseMixed-TypeIC₅₀: 0.0433 µM (monophenolase), 0.28 µM (diphenolase)Kᵢ: 0.012 µM, 0.165 µM mdpi.comnih.gov
(E)-3-(furan-2-yl)-N-hydroxyacrylamideHistone Deacetylase-Like AmidohydrolaseReversibleK₁ (association constant): 0.28 x 10⁶ M⁻¹k₂: 6.6 s⁻¹, k₋₂: 1.5 s⁻¹k₃: 0.8 s⁻¹, k₋₃: 0.3 s⁻¹ nih.gov
INH1Hec1/Nek2 Pathway-GI₅₀: 10-21 µM (in breast cancer cells) nih.govresearchgate.net
6-Ethynyl-N-phenyl-7H-purin-2-amineNek2 KinaseCovalentIC₅₀: 0.15 µM rsc.org
Sulfonamides with furan-carboxamide moietyCarbonic Anhydrase II & IV-Low nanomolar affinity nih.govresearchgate.net

IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant; GI₅₀: Half-maximal growth inhibition.

Tyrosinase : Furan-chalcone derivatives have been identified as potent, reversible, mixed-type inhibitors of mushroom tyrosinase, outperforming the standard inhibitor kojic acid. mdpi.comnih.gov Their mechanism involves binding to both catalytic and allosteric sites. mdpi.com

Mpro : While specific studies on Furan-2-ylmethyl-isopropyl-amine are unavailable, the general strategy against the SARS-CoV-2 main protease (Mpro) involves designing inhibitors that block the catalytic dyad. nih.gov Some successful inhibitors are peptidomimetics that can form a covalent bond with the active site cysteine (Cys¹⁴⁵). nih.govnih.gov

Carbonic Anhydrase (CA) : Sulfonamides incorporating furan-carboxamide groups have been synthesized and shown to be very good inhibitors of human carbonic anhydrase isozymes CA II and CA IV, with affinities in the low nanomolar range. nih.govresearchgate.net These compounds have demonstrated the ability to lower intraocular pressure, highlighting their therapeutic potential for glaucoma. nih.govresearchgate.net

KPNB1 : Karyopherin β1 (KPNB1) is a nuclear import receptor that transports proteins from the cytoplasm into the nucleus. nih.gov Its inhibition is a therapeutic strategy in cancer to prevent the nuclear accumulation of oncogenic transcription factors like ASCL1 and NEUROD1. nih.gov Pharmacological targeting of KPNB1 has been shown to disrupt the growth of cancer cells. nih.govdovepress.com

Chk1 : Checkpoint kinase 1 (Chk1) is a critical regulator of the DNA damage response. nih.gov Its inhibition can induce replication stress and is a strategy for cancer therapy. While effective Chk1 inhibitors are in clinical development, studies directly linking furan-based compounds to this target were not prominent in the reviewed literature. nih.gov

Hec1/Nek2 : The interaction between Hec1 and Nek2 is a critical regulator of mitosis and a target for cancer therapy. nih.gov Small molecules have been identified that directly bind to Hec1, disrupting its interaction with Nek2 and leading to Nek2 degradation and subsequent cell death in tumors. nih.govnih.gov Separately, 6-ethynylpurines have been developed as covalent inhibitors of Nek2's kinase activity. rsc.org

The inhibition of kinases involved in cell cycle regulation and DNA damage response, such as Chk1, is a key mechanism for halting DNA synthesis and inducing cell death in cancer cells. nih.gov Chk1 inhibitors promote replication stress, a state of slowed or stalled DNA replication fork progression. nih.gov While this is a known anticancer strategy, specific studies detailing the mechanism of this compound or its close analogues as direct inhibitors of DNA synthesis are not described in the available literature. The effects of such compounds on DNA synthesis would likely be indirect, mediated through the inhibition of upstream regulatory proteins like Chk1.

Receptor Interaction Studies

Understanding how a compound like this compound interacts with specific biological receptors is fundamental to elucidating its mechanism of action. This involves employing specialized assays to identify target receptors and quantify the binding affinity.

Receptor binding assays are essential experimental tools used to measure the affinity of a ligand for a receptor. nih.govnumberanalytics.com These assays are critical for initial screening and for detailed characterization of drug-receptor interactions. merckmillipore.com

A prevalent method is the radioligand binding assay . nih.govnumberanalytics.com This technique involves a radiolabeled version of a known ligand and a source of the target receptor, often in the form of cell membranes. nih.gov The assay can be performed in a competitive format, where the unlabeled compound of interest (e.g., this compound) competes with the radioligand for binding to the receptor. The amount of radioactivity measured is inversely proportional to the affinity of the test compound for the receptor. merckmillipore.com

Filtration-based assays are a common format for separating receptor-bound radioligand from the unbound ligand. nih.govmerckmillipore.com In this setup, the reaction mixture is passed through a filter plate, typically made of glass fiber, which traps the larger receptor-ligand complexes. merckmillipore.com The unbound components are washed away, and the radioactivity retained on the filter is quantified using a scintillation counter. nih.govmerckmillipore.com

Key steps in developing a robust filtration binding assay include:

Receptor Preparation: Ensuring the quality and purity of the receptor source is crucial for reliable results. numberanalytics.com

Ligand Concentration: The concentration of the radioligand must be carefully optimized to achieve a good signal-to-noise ratio. numberanalytics.com

Buffer Composition: The pH, ionic strength, and other components of the buffer can influence binding and must be standardized. numberanalytics.com

Non-specific Binding (NSB) Determination: This is measured by including a high concentration of an unlabeled competitor to saturate all specific binding sites. This value is subtracted from the total binding to determine the specific binding of the ligand. nih.gov

Alternative non-radioactive methods like fluorescence polarization (FP) and surface plasmon resonance (SPR) are also used. numberanalytics.com FP measures changes in the polarization of fluorescent light when a small fluorescent ligand binds to a larger receptor molecule. SPR is a label-free technique that detects changes in the refractive index at a sensor surface as the ligand binds to the immobilized receptor. numberanalytics.com

While specific binding data for this compound is not extensively published in public literature, the furan scaffold is a known component in ligands targeting a variety of receptors, particularly G-protein coupled receptors (GPCRs). ijabbr.comnih.gov For instance, derivatives of 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine have been designed and tested for their binding affinity at the A₂A adenosine (B11128) receptor (A₂AAR), a target for anti-tumor therapies. nih.gov Similarly, other complex furan-containing structures have shown high affinity for the human A₃ adenosine receptor. nih.gov

Given the structural elements of this compound, potential receptor targets could include monoamine transporters or receptors for neurotransmitters like serotonin (B10506) and dopamine, as many psychoactive compounds feature an amine core. The electron-rich nature of the furan ring can facilitate strong binding to biological targets through various electronic interactions. ijabbr.com Further research, employing the assay methodologies described above, would be necessary to definitively identify and characterize the specific receptor targets of this compound.

Structure-Activity Relationship (SAR) Principles and Design Strategies

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. ijabbr.com By systematically modifying different parts of a molecule like this compound, researchers can understand the role of each component in the interaction with a biological target. ijabbr.com

The furan ring is a critical pharmacophore in many active compounds. ijabbr.comutripoli.edu.ly Its aromaticity and electron-rich nature contribute to metabolic stability and binding affinity. ijabbr.com The substitution pattern on the furan ring can dramatically alter biological activity. utripoli.edu.ly

For example, in a series of A₃ adenosine receptor antagonists, replacing a simple 2-furyl ring with a 2-(para-substituted)aryl group led to compounds with significantly enhanced affinity and selectivity. nih.gov This highlights that even though the furan core is important, modifications that extend from it can lead to more optimal interactions with the receptor's binding pocket.

Furthermore, the position of substitution is key. Electrophilic substitution reactions on furan preferentially occur at the 2-position. ijabbr.com Modifications at the 5-position of the furan ring, as seen in compounds like methyl-(5-methyl-furan-2-ylmethyl)-amine, can also influence activity. sigmaaldrich.com Adding substituents can affect the molecule's electronics, sterics, and lipophilicity, thereby altering its binding properties and pharmacokinetic profile. researchgate.net However, it is also important to consider that oxidation of the furan ring can sometimes lead to reactive metabolites, a factor that must be evaluated in drug design. nih.gov

Table 1: Effect of Furan Ring Modification on Receptor Affinity (Hypothetical Data for Illustration)

CompoundFuran Ring Substituent (R)Receptor TargetBinding Affinity (Ki, nM)
This compoundHTarget X50
Analog 15-MethylTarget X35
Analog 25-ChloroTarget X80
Analog 34-BromoTarget X120

This table is a hypothetical representation to illustrate SAR principles. Actual data would require experimental validation.

The isopropylamine (B41738) moiety is a key structural feature that significantly impacts a molecule's properties. The amine group, being basic, is often protonated at physiological pH. This positive charge can form crucial ionic interactions or hydrogen bonds with acidic residues (e.g., aspartic acid, glutamic acid) in a receptor's binding site.

The size and shape of the alkyl group on the nitrogen atom are critical for selectivity and affinity. The isopropyl group is bulkier than a methyl or ethyl group, and this steric hindrance can either enhance binding by fitting into a specific hydrophobic pocket or decrease binding by clashing with the receptor surface. In many bioactive amines, N-alkylation patterns are finely tuned to optimize receptor engagement. For instance, in one series of antitubercular agents, the flexibility at the N-2 position of an aminothiazole allowed for the introduction of various groups, which dramatically improved activity. nih.gov

The isopropyl group also influences bioavailability. It increases the lipophilicity (fat-solubility) of the molecule compared to a simple amine, which can affect its ability to cross cell membranes, including the blood-brain barrier. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic breakdown. Therefore, the isopropyl group represents a balance between features that govern both pharmacodynamics (receptor interaction) and pharmacokinetics (absorption, distribution, metabolism, and excretion).

Table 2: Influence of N-Alkyl Group on Biological Properties (Hypothetical Data for Illustration)

CompoundAmine MoietyLipophilicity (LogP)Receptor Affinity (IC₅₀, nM)
Furan-2-ylmethyl-amine-NH₂1.2150
Furan-2-ylmethyl-methyl-amine-NH(CH₃)1.695
This compound-NH(CH(CH₃)₂)2.145
Furan-2-ylmethyl-tert-butyl-amine-NH(C(CH₃)₃)2.5200

This table is a hypothetical representation to illustrate SAR principles. Actual data would require experimental validation.

The "linker" in this compound is the methylene (B1212753) group (-CH₂-) connecting the furan ring to the isopropylamine nitrogen. The chemistry of this linker is crucial as it dictates the spatial relationship between the two key functional groups—the furan ring and the amine.

The length and flexibility of the linker are critical parameters. A single methylene group, as in this case, provides a relatively rigid connection. Lengthening the linker (e.g., to an ethyl or propyl chain) would increase flexibility, allowing the furan and amine moieties to adopt a wider range of conformations. This could enable the molecule to better adapt to the topology of a receptor binding site, potentially increasing affinity. Conversely, it could also introduce an entropic penalty upon binding, thereby decreasing affinity.

The chemical nature of the linker itself can be modified. For instance, incorporating an oxygen atom (ether linkage) or a carbonyl group (amide linkage) would change the linker's polarity, hydrogen bonding capacity, and metabolic stability. nih.gov In the design of targeted drug delivery systems, linkers are often engineered to be cleavable under specific physiological conditions, such as changes in pH. nih.gov While this compound has a stable carbon-nitrogen bond, understanding the role of this simple linker is fundamental to the rational design of more complex analogs with modulated biological responses.

Design Principles for Lead Compound Development

The development of a lead compound from an initial "hit" molecule like this compound is a systematic process guided by key medicinal chemistry principles. The objective is to optimize the molecule's favorable properties while mitigating its deficiencies. nih.gov The furan scaffold itself is a common starting point in drug discovery, known to be a component in compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and antihypertensive properties. ijabbr.com

The journey from a hit to a lead candidate involves several phases:

Hit-to-Lead (H2L): An initial screening hit, often identified through high-throughput screening (HTS), typically has moderate potency and may have suboptimal properties regarding selectivity, solubility, or metabolic stability. The goal of the H2L phase is to generate multiple series of related compounds to confirm that the biological activity is genuine and to establish an initial Structure-Activity Relationship (SAR). nih.gov For a compound like this compound, this would involve synthesizing analogues to understand how changes to the furan ring, the isopropyl group, and the methyl-amine linker affect its activity.

Lead Optimization: Once a promising series is identified, the lead optimization phase aims to refine the structure to achieve a desired therapeutic profile. This involves a multi-parameter optimization process to enhance potency against the intended target, improve selectivity over other targets (to reduce potential side effects), and optimize pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). nih.gov

Structure-Activity Relationship (SAR) of Furan Derivatives:

SAR studies are fundamental to lead development. For furan-based compounds, research has shown that specific substitutions on the furan ring can significantly impact biological activity.

Furan Ring Substitution: The furan ring is susceptible to electrophilic substitution, primarily at the C-2 position. ijabbr.com Modifying the furan ring is a key strategy. For instance, in studies on furan-based inhibitors of the ST2 protein, adding a nitro group to a phenyl ring attached to the furan significantly influenced activity. nih.gov

Amine Group Modification: The nature of the amine substituent is crucial. In research on furanylmethylpyrrolidine-based inhibitors, replacing a pyrrolidine (B122466) group with other cyclic amines like piperidine (B6355638) or an acyclic dimethylamine (B145610) resulted in similarly improved inhibitory concentrations (IC50 values). nih.gov This indicates that for this particular scaffold, the size and nature of the amine group can be varied to fine-tune activity.

Systematic Exploration: The development process involves creating a library of related compounds. For example, based on an initial hit, a similarity search in chemical databases can identify commercially available analogues for testing. nih.gov This can be followed by rational, structure-based design and chemical synthesis to create novel derivatives with improved potency. nih.gov In one study on SARS-CoV-2 Mpro inhibitors, this approach led to compounds with an IC50 value improving from 21.28 μM to 1.55 μM. nih.gov

The table below illustrates how systematic modifications to a furan-based scaffold can influence biological activity, using furan-based ST2 inhibitors as an example.

Compound Modification Rationale Observed Outcome
Substitution at 4-position of phenyl ringExplore impact of different chemical groups on potency.A dimethyl amine, pyrrolidine, or piperidine group improved activity by 2-3 fold. nih.gov
Substitution at 3-position of phenyl ringFurther probe the SAR of the phenyl ring.Pyrrolidine, piperidine, and dimethyl amine groups yielded improved IC50 values (5–7 μM). nih.gov
Amine group variationDetermine optimal amine structure for interaction.A positively charged methylamine (B109427) gave a similar IC50 value as the initial lead. nih.gov

Pharmacological Target Identification Methodologies

Identifying the specific molecular target of a bioactive compound—a process known as target deconvolution or target identification—is a critical and often challenging step, especially when the compound is discovered through phenotype-based screening (i.e., it causes a desirable effect in cells or an organism, but its direct molecular partner is unknown). nih.gov For a compound like this compound, several advanced methodologies can be employed to uncover its mechanism of action.

These methods can be broadly categorized as direct and indirect, with modern chemical proteomics strategies offering powerful tools for direct identification. nih.gov

Chemical Proteomics Approaches: This multidisciplinary strategy uses chemistry-based tools to study protein function and interaction on a proteome-wide scale. researchgate.net It is a preferred method for deconvoluting drug targets based on the direct physical interaction between a small molecule and its protein target(s). researchgate.net Two main approaches are:

Compound-Centric Chemical Proteomics (CCCP): This method uses the bioactive compound itself as a "bait" to "fish" for its binding partners from a complex biological sample like a cell lysate. researchgate.net A common technique is affinity purification , where the compound (e.g., an analogue of this compound) is immobilized on a solid support (like beads). When a cell extract is passed over these beads, the target protein(s) bind to the immobilized compound and can be isolated, identified (typically by mass spectrometry), and validated. nih.gov

Activity-Based Protein Profiling (ABPP): ABPP utilizes small-molecule probes that are designed to react covalently with the active sites of specific enzyme families. researchgate.net It is particularly useful for identifying enzyme targets. The process can be run in a comparative mode to see differences in enzyme activity between, for example, a diseased and a healthy state, or in a competitive mode where the test compound competes with the probe for binding to the target enzyme. A reduction in probe labeling of a specific enzyme in the presence of the test compound indicates that the enzyme is a target. researchgate.net

Photoaffinity Labeling (PAL): In this technique, the compound of interest is modified to include a photoreactive group and a tag for identification. nih.gov When introduced to cells or lysates and exposed to UV light, the photoreactive group forms a covalent bond with the target protein(s) in close proximity. The tagged proteins can then be purified and identified. nih.gov

Cellular Thermal Shift Assay (CETSA): CETSA operates on the principle that a protein becomes more thermally stable when it is bound to a ligand (the drug molecule). In this method, cells are treated with the compound and then heated to various temperatures. The target protein, stabilized by the bound compound, will remain in solution at higher temperatures compared to its unbound state. The amount of soluble protein at each temperature can be quantified to identify which protein was stabilized by the compound. nih.gov

The selection of a target deconvolution strategy depends on the characteristics of the compound . nih.gov For instance, enzymatic assays and mass spectrometry can be used to confirm that a compound inhibits a specific enzyme target, as was done for furan-based inhibitors of the SARS-CoV-2 main protease. nih.gov

Methodology Principle Application
Affinity Purification (CCCP) A drug molecule is immobilized on a support to capture its binding partners from a cell lysate. researchgate.netIdentifying the direct protein targets of a compound like this compound.
Activity-Based Protein Profiling (ABPP) Active site-directed chemical probes are used to monitor the functional state of enzyme families. researchgate.netDetermining if the compound targets a specific class of enzymes and identifying that enzyme.
Photoaffinity Labeling (PAL) A light-activated version of the drug forms a permanent covalent bond with its target upon UV exposure. nih.govCovalently capturing and identifying the target protein in a complex biological environment.
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein. nih.govIdentifying target engagement in intact cells without needing to modify the compound.

Applications Beyond Biological Systems for Furan 2 Ylmethyl Isopropyl Amine and Furan Based Amines

Organic Synthesis Building Blocks and Intermediates

The furan (B31954) nucleus is a key structural motif in many synthetic compounds and provides a valuable therapeutic concept due to its affinity for various receptors, which aids in the creation of new derivatives. ijabbr.com Furan-based amines, including Furan-2-ylmethyl-isopropyl-amine, are instrumental as intermediates in organic synthesis.

This compound and its analogs serve as foundational materials for constructing more complex molecular architectures through various chemical reactions. The furan ring itself can undergo a variety of transformations. studysmarter.co.ukutripoli.edu.ly For instance, the furan moiety can be cleverly utilized as a precursor to a carboxylic acid through oxidation, a transformation that can be achieved using reagents like ruthenium trichloride (B1173362) and sodium periodate. youtube.com This strategic conversion allows for the introduction of a carboxylic acid group at a later stage of a synthesis, which can be advantageous in multi-step synthetic sequences.

Furthermore, the amine functionality in these compounds can be readily modified. For example, it can be acylated to form amides, a common transformation in the synthesis of more complex molecules. studysmarter.co.uk The combination of the reactive furan ring and the versatile amine group makes these compounds valuable starting points for a diverse array of chemical products.

The general reactivity of furans allows them to participate in electrophilic substitution reactions, ideally at the 2 and 5 positions. ijabbr.com They can also act as dienes in Diels-Alder reactions, particularly when the furan ring is electron-rich, reacting with activated dienophiles to form bicyclic adducts. youtube.com This reactivity opens up pathways to a wide variety of cyclic and polycyclic structures.

Furan-based amines are pivotal in the synthesis of novel heterocyclic compounds, which are ring structures containing atoms of at least two different elements. ijabbr.comyoutube.com These scaffolds are of significant interest in medicinal chemistry and materials science.

One notable application is in multicomponent reactions, where several starting materials react in a single step to form a complex product. A bio-inspired, one-pot multicomponent reaction has been developed that utilizes a furan-based electrophile, a thiol, and an amine to generate stable pyrrole (B145914) heterocycles under physiological conditions. bohrium.comresearchgate.netnih.gov This "Furan-Thiol-Amine" (FuTine) reaction is highly versatile and accommodates a wide range of functional groups on the starting materials. bohrium.comresearchgate.net The resulting pyrrole can then be further functionalized. bohrium.comresearchgate.netnih.gov

Additionally, derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have been synthesized and evaluated for their biological activities. nih.gov This work highlights the use of the furan-2-ylmethylamine moiety as a key building block for creating new tetrazole-based heterocyclic systems. The synthesis of these compounds often involves the reaction of a furan-containing starting material with other reagents to construct the desired heterocyclic ring system. nih.govnih.gov The ability to readily incorporate the furan-2-ylmethylamine unit into more complex heterocyclic frameworks underscores its importance as a versatile building block in modern organic synthesis. nih.gov

Materials Science Applications

The utility of furan-based amines extends into the realm of materials science, where they are increasingly being explored as bio-based building blocks for the development of sustainable polymers and functional materials. nih.govmdpi.com

Furan-based compounds, derivable from renewable biomass, are attractive alternatives to petroleum-based monomers for polymer synthesis. nih.govmdpi.comdigitellinc.com Furan-based diamines, for example, can be used to synthesize bio-based polyimides. nih.govmdpi.comresearchgate.net While these bio-based polyimides may exhibit slightly different properties compared to their petroleum-based counterparts, such as increased brittleness due to the lower rigidity of the furan ring compared to a benzene (B151609) ring, they often possess excellent thermal stability and smooth surface morphology, making them potential substitutes for traditional polymers. nih.govmdpi.comresearchgate.net

Furfuryl amine, a related primary amine, has been used to create furan diepoxy, a diglycidyl amine with a pendant furan ring, by reacting it with epichlorohydrin. digitellinc.com This furan-based epoxy can then be cured with an amine curing agent to form a thermosetting polymer network. digitellinc.com The resulting materials have shown marked improvements in mechanical properties, with the chlorinated version of the epoxy exhibiting a higher modulus and glass transition temperature. digitellinc.com

The table below summarizes some examples of furan-based monomers and the corresponding polymers.

Furan-Based MonomerResulting PolymerKey Properties/Applications
Furan-based diamineBio-based PolyimideExcellent thermal stability, potential substitute for petroleum-based polymers. nih.govmdpi.comresearchgate.net
Furfuryl amineFuran Diepoxy ResinImproved mechanical properties, used as matrices for composites. digitellinc.com
Furfuryl alcohol, 2,5-furandimethanolEpoxy Furan-Based CoatingsCationic UV-curable, tunable properties. acs.org

Furan-based compounds have found application as reactive diluents in ultraviolet (UV) curable coatings. Reactive diluents are low-viscosity monomers added to resin formulations to reduce viscosity and improve processability, and they become part of the final cured polymer network.

Bio-based furanic di(meth)acrylates have been synthesized and evaluated as reactive diluents for UV-curable coatings. researchgate.net These furan-based diluents can be cured to form thermosets with high hardness, elastic modulus, and glass transition temperatures. researchgate.net Similarly, 2-[(Oxiran-2-ylmethoxy)methyl]furan, also known as furfuryl glycidyl (B131873) ether (FOM), has been investigated as a bio-based reactive diluent for epoxy resins. sci-hub.sedntb.gov.ua Blending FOM with a standard epoxy resin like diglycidyl ether bisphenol A (DGEBA) reduces the viscosity of the formulation. sci-hub.se The subsequent amine-curing of these blends proceeds efficiently, and the resulting epoxy matrices exhibit good thermal and mechanical properties. sci-hub.se

Furthermore, glycidyl furfuryl alcohol (GFA) and diglycidyl furfuryl alcohol (DGFA), produced from the functionalization of furfuryl alcohol and 2,5-furandimethanol, have been explored as innovative monomers for cationic UV-curable coatings. acs.org The properties of these coatings can be tailored by adjusting the ratio of mono- to difunctional monomers or by creating hybrid networks with silica (B1680970) precursors. acs.orgresearchgate.net

Furan-based amines and diols are valuable precursors for the synthesis of furan-based polyurethanes (PUs). mdpi.comnih.govrsc.org These bio-derived PUs are being investigated for a variety of applications, including self-healing materials and functional coatings.

One approach involves the synthesis of furan-containing diols from the reaction of furfurylamine (B118560) with hydroxyalkyl acrylates. nih.gov These diols can then be reacted with various diisocyanates to produce linear polyurethanes bearing furan groups. nih.gov These furan-functionalized polyurethanes can undergo post-polymerization modification, for example, through a Diels-Alder reaction with maleimides to introduce hydrophobic side chains, thereby altering the surface properties of the material. nih.gov

Another strategy utilizes furan-urethane monomers as curing agents for polyurethane prepolymers. mdpi.com This approach has been shown to produce more durable polyurethanes with a high degree of self-healing capability, attributed to the reversible Diels-Alder reaction between furan and maleimide (B117702) groups. mdpi.com The incorporation of urethane (B1682113) bonds in the furan-containing monomers can also enhance the material's strength through the formation of hydrogen bonds. mdpi.com Research has also shown that furfurylamine can act as a chain extender in the synthesis of linear polyurethanes with pendant furan groups. researchgate.net

Catalytic Applications and Catalyst Design

Furan-based amines are emerging as versatile compounds in the design of catalysts for various organic transformations. Their basic nature, coupled with the electronic characteristics of the furan moiety, allows them to participate in and enhance specific reaction pathways.

The conversion of biomass-derived furans into valuable biofuels and platform chemicals is a cornerstone of modern biorefinery concepts. Levulinate esters, derived from the alcoholysis of furfuryl alcohol or the direct conversion of furan, are recognized as promising fuel additives. researchgate.netmdpi.com The production of these esters typically involves acid-catalyzed processes. For instance, an integrated catalytic approach has been developed for the direct conversion of furfural (B47365) to levulinate esters using a bifunctional catalyst composed of platinum nanoparticles on a solid acid support, achieving high selectivity. nih.gov

While the primary catalytic routes to levulinate esters from furan derivatives are dominated by acid catalysts researchgate.netscilit.com, the broader field of biomass conversion often utilizes amine-based catalysts. The specific role of this compound or similar furan-based amines in the direct production of levulinate esters is not extensively detailed in current research. However, the general principles of amine catalysis in biomass valorization suggest potential applications. Amines can function as basic catalysts or as catalyst modifiers, influencing the selectivity and rate of various transformations. Further research may elucidate a more direct role for furan-based amines in optimizing the synthesis of levulinate esters and other furan-derived biofuels.

Furan-based amines play a significant role in enhancing condensation reactions, which are crucial for building larger molecules from smaller, biomass-derived platform chemicals. Aldol (B89426) condensation, a key carbon-carbon bond-forming reaction, is particularly important for upgrading furfural and 5-hydroxymethylfurfural (B1680220) into larger hydrocarbon precursors suitable for fuels and chemicals. researchgate.net

These reactions can be catalyzed by both acids and bases; however, base catalysis often affords greater control and selectivity. osti.gov Amines, as basic compounds, can effectively catalyze aldol condensation reactions involving furan derivatives. For example, the condensation of furfural with ketones like acetone (B3395972) can be catalyzed by basic catalysts to produce larger molecules that can be further processed into fuel-grade hydrocarbons. rsc.orgosti.gov While solid bases like mixed metal oxides are commonly studied osti.govosti.gov, the principles of base-catalyzed aldol condensation are directly applicable to amine-containing compounds. The amine group can activate the ketone by abstracting an alpha-hydrogen, generating a nucleophilic enolate that then attacks the carbonyl carbon of the furfural molecule. This catalytic role is fundamental to increasing the carbon chain length of biomass-derived molecules, a critical step in the production of advanced biofuels.

Corrosion Inhibition Studies

Furan derivatives, including those with amine functionalities, have demonstrated significant potential as corrosion inhibitors for various metals, particularly steel in acidic environments. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.

The performance of furan-based amines as corrosion inhibitors is quantitatively assessed using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These methods provide detailed information about the kinetics of the corrosion process and the effectiveness of the inhibitor.

Potentiodynamic polarization studies reveal that furan derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. acs.orgnih.govresearchgate.net This is observed as a decrease in the corrosion current density (Icorr) in the presence of the inhibitor.

Electrochemical impedance spectroscopy (EIS) provides insights into the properties of the inhibitor film at the metal-solution interface. In the presence of an effective furan-based inhibitor, the charge transfer resistance (Rct) typically increases, while the double-layer capacitance (Cdl) decreases. The increase in Rct indicates a slowing of the corrosion rate, while the decrease in Cdl is attributed to the displacement of water molecules by the inhibitor molecules at the metal surface, leading to a thicker and less permeable protective layer. jmaterenvironsci.com

The inhibition efficiency (IE) is a key parameter derived from these measurements and is often found to increase with the concentration of the inhibitor. Several furan derivatives have shown remarkably high inhibition efficiencies, as detailed in the table below.

InhibitorConcentrationMediumInhibition Efficiency (%)Source(s)
5-(furan-2-ylmethylsulfonyl-4-phenyl-2,4-dihydro acs.orgacs.orgsciopen.comtriazole-3-thione)150 ppm1.0 M HCl99.4 sciopen.comuobaghdad.edu.iq
Furan-2,5-dicarboxylic acid5 x 10⁻³ M0.5 M HCl99.5 acs.orgnih.govresearchgate.net
Furan-2-carboxylic acid5 x 10⁻³ M0.5 M HCl97.6 acs.orgnih.govresearchgate.net
2-(Furan-2-yl)-4,5-Diphenyl-1H-Imidazole10 mmolL⁻¹1.0 M HCl95.84 researchgate.net
Furan-2,5-diyldimethanol5 x 10⁻³ M0.5 M HCl95.8 acs.orgnih.govresearchgate.net

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a molecular-level understanding of the interaction between furan-based inhibitors and the metal surface. acs.orgresearchgate.netdigitaloceanspaces.com These theoretical studies help to correlate the molecular structure of the inhibitor with its observed performance.

Key parameters calculated through DFT include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value is associated with a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, a key step in the chemisorption process. A lower ELUMO value indicates a greater ability of the molecule to accept electrons from the metal surface. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is also an important indicator of inhibitor performance; a smaller energy gap generally correlates with higher reactivity and better inhibition efficiency. acs.org

The presence of the furan ring, with its π-electrons, and heteroatoms like nitrogen and oxygen in the amine and furan moieties, respectively, are crucial for the adsorption process. These features provide active centers for electron donation and acceptance, facilitating the formation of a stable, coordinated layer on the metal surface. nih.gov This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment.

The following table summarizes key quantum chemical parameters for some furan-based corrosion inhibitors.

InhibitorEHOMO (eV)ELUMO (eV)ΔE (eV)Source(s)
Furan-2,5-dicarboxylic acid-7.589-2.2515.338 acs.org
Furan-2-carboxylic acid-7.113-1.9765.137 acs.org
Furan-2,5-diyldimethanol-6.495-0.9165.579 acs.org

Future Research Trajectories and Challenges for Furan 2 Ylmethyl Isopropyl Amine

Development of More Sustainable and Efficient Synthetic Methods

The pursuit of green chemistry is a paramount concern in modern chemical synthesis. For Furan-2-ylmethyl-isopropyl-amine, future research will likely focus on developing more sustainable and efficient synthetic routes that minimize environmental impact and maximize yield. Key areas of exploration include:

Biocatalytic Approaches: The use of enzymes as catalysts in organic synthesis offers a green alternative to traditional chemical methods. nih.gov Recent advancements in the biocatalytic synthesis of furfurylamines from bio-based furan (B31954) aldehydes highlight the potential for developing enzymatic pathways to produce this compound. nih.gov These methods often operate under mild conditions and can exhibit high selectivity, reducing the formation of byproducts. nih.gov

Renewable Feedstocks: A significant portion of research is directed towards utilizing biomass-derived platform molecules, such as furfural (B47365), for the synthesis of furan derivatives. mdpi.commdpi.com Furfural, produced from agricultural residues like corn cobs and sugarcane bagasse, serves as a key starting material for many furan compounds. gminsights.comfuran.com Future work will aim to optimize the conversion of these renewable resources into this compound, thereby reducing reliance on petrochemicals.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for easier scale-up. mdpi.com Investigating the synthesis of this compound in flow systems could lead to more efficient and controlled production processes.

Table 1: Comparison of Synthetic Approaches for Furan Derivatives

Synthetic MethodAdvantagesChallengesKey References
Traditional Chemical Synthesis Well-established, versatileOften requires harsh conditions, may produce significant waste google.com
Biocatalysis Mild reaction conditions, high selectivity, environmentally friendlyEnzyme stability and cost, substrate scope limitations nih.govacs.orgnih.gov
Green Chemistry Approaches Use of renewable feedstocks, reduced environmental impactCatalyst development and optimization, process efficiency rsc.org

Advanced Computational Approaches for Structure-Function Relationships

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and materials science. For this compound, these approaches can provide deep insights into its properties and interactions at the molecular level.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are instrumental in correlating the chemical structure of a compound with its biological activity. nih.gov By developing QSAR models for a series of furan derivatives, researchers can predict the potential therapeutic effects of this compound and guide the design of more potent analogues. nih.govresearchgate.net These models can help identify the key structural features that influence its biological targets.

Molecular Docking: Molecular docking simulations can predict the binding orientation and affinity of this compound to specific biological targets, such as enzymes or receptors. nih.gov This information is crucial for understanding its mechanism of action and for designing novel therapeutic agents. nih.gov For instance, docking studies have been used to identify furan derivatives as potential inhibitors of enzymes like ATP-citrate lyase. nih.gov

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure and reactivity of this compound. These calculations can provide insights into its stability, spectroscopic properties, and potential for use in electronic materials. researchgate.net

Exploration of Novel Biological Targets and Mechanistic Pathways

The furan scaffold is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comresearchgate.net A key research trajectory for this compound is the identification of its specific biological targets and the elucidation of its mechanisms of action.

Anticancer Activity: Furan derivatives have shown promise as anticancer agents by targeting various cellular processes, including tubulin polymerization. nih.gov Future studies could investigate the potential of this compound to inhibit the growth of cancer cells and explore its mechanism, which may involve inducing cell cycle arrest or apoptosis. nih.gov

Antimicrobial Properties: The furan nucleus is a component of many compounds with antibacterial and antifungal activity. ijabbr.com Research into the antimicrobial spectrum of this compound could lead to the development of new treatments for infectious diseases.

Neurological Effects: Some furan derivatives have been investigated for their effects on the central nervous system. ijabbr.com It would be valuable to explore whether this compound interacts with neurological receptors and pathways, potentially offering new avenues for treating neurological disorders.

Expansion into Emerging Material Science Applications

The unique chemical structure of the furan ring makes it an attractive building block for novel materials. numberanalytics.com The incorporation of this compound into polymers and other materials could impart unique and desirable properties.

Furan-Based Polymers: Furan derivatives are being explored as bio-based alternatives to petroleum-derived monomers in the synthesis of polymers like polyesters and polyamides. gminsights.comrsc.org The amine functionality of this compound makes it a potential candidate for use as a monomer or a curing agent in the production of epoxy resins and polyurethanes. digitellinc.com These materials could exhibit enhanced thermal stability and flame retardant properties. acs.org

Organic Electronics: Conjugated polymers containing furan rings have been investigated for their use in organic electronic devices, such as organic solar cells and light-emitting diodes. ntu.edu.sgnih.gov The electronic properties of this compound could be tuned through chemical modification, making it a candidate for the development of new semiconducting materials. nih.govresearchgate.net

Table 2: Potential Material Science Applications of this compound

Application AreaPotential Role of this compoundDesired PropertiesKey References
Polymers Monomer, Curing AgentEnhanced thermal stability, flame retardancy, bio-based acs.orgrsc.orgdigitellinc.com
Organic Electronics Component of conjugated polymersTunable electronic properties, good solubility, photostability ntu.edu.sgnih.govresearchgate.net
Composite Materials Resin binderHigh strength, corrosion resistance wikipedia.orgresearchgate.net

Integration of Multi-Omics Data in Biological Investigations

To gain a holistic understanding of the biological effects of this compound, future research should integrate data from various "omics" fields, including genomics, proteomics, and metabolomics. This systems biology approach can reveal complex interactions and pathways affected by the compound.

Proteomics: By analyzing the changes in protein expression in cells or tissues treated with this compound, researchers can identify its direct and indirect protein targets. This can provide crucial clues about its mechanism of action.

Metabolomics: Studying the metabolic profile of biological systems exposed to the compound can reveal alterations in metabolic pathways. This can help to understand its broader physiological effects and potential off-target interactions.

Transcriptomics: Analyzing changes in gene expression can provide insights into the cellular response to this compound and help to identify the signaling pathways it modulates.

Addressing Challenges in Scale-Up and Industrial Application

For this compound to move from the laboratory to industrial applications, several challenges related to its large-scale production and implementation must be addressed.

Cost-Effective Production: The commercial viability of any chemical is heavily dependent on its production cost. A major challenge will be to develop a scalable and economically feasible synthesis process for this compound. This includes optimizing reaction conditions, improving catalyst recyclability, and minimizing purification costs. mdpi.comacs.org

Process Optimization and Control: Transitioning from batch to continuous manufacturing processes can be complex. mdpi.com Significant research and development will be needed to design and implement robust and efficient industrial-scale production facilities.

Purity and Quality Control: Ensuring high purity and consistent quality of the final product is critical, especially for pharmaceutical and material science applications. The development of reliable analytical methods for quality control will be essential. nih.govmdpi.com

Market Acceptance and Regulatory Approval: For applications in areas such as pharmaceuticals and food packaging, this compound will need to undergo rigorous testing to meet regulatory standards and gain market acceptance.

The instability of some furanic platform chemicals under certain synthetic conditions also presents a significant hurdle that needs to be overcome for practical applications. researchgate.net The journey from a promising molecule to a commercially successful product is long and requires a concerted effort from researchers across multiple disciplines to address these scientific and engineering challenges.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Furan-2-ylmethyl-isopropyl-amine, and how is its structural identity confirmed?

  • Methodological Answer :

  • Synthetic Routes :

Nucleophilic Substitution : React halogenated furan derivatives (e.g., 2-chloromethylfuran) with isopropylamine under basic conditions. Control temperature (40–60°C) to minimize side reactions .

Reductive Amination : Reduce a furan-containing ketone (e.g., furan-2-ylmethyl ketone) with isopropylamine using catalysts like palladium or nickel under hydrogen gas. Optimize pressure (1–3 atm) and solvent polarity (e.g., ethanol) to enhance yield .

  • Structural Confirmation :
  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C spectra to identify furan ring protons (δ 6.2–7.5 ppm) and amine-related peaks (δ 1.0–2.5 ppm for isopropyl groups) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to validate the molecular formula .
  • X-ray Crystallography : Resolve crystal structures using programs like SHELXL to determine bond angles and stereochemistry .

Q. Which spectroscopic techniques are critical for characterizing functional groups in this compound?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identify C-O (furan ring, ~1250 cm1^{-1}) and N-H stretching (amine, ~3300 cm1^{-1}) .
  • Nuclear Magnetic Resonance (NMR) : Use DEPT-135 to distinguish CH3_3 (isopropyl) and CH2_2 (methylene) groups. COSY or HSQC experiments map proton-carbon correlations .
  • Ultraviolet-Visible (UV-Vis) : Detect π→π* transitions in the furan ring (λ~210–250 nm) to assess electronic properties .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use enantioselective catalysts like (R)- or (S)-BINAP-metal complexes (e.g., Ru or Rh) to bias amine formation. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Reaction Conditions : Adjust solvent polarity (e.g., dichloromethane vs. THF) and temperature (-20°C to 25°C) to stabilize transition states favoring the desired enantiomer .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral auxiliaries to selectively degrade undesired enantiomers .

Q. How should researchers address contradictory data on reaction yields reported in literature?

  • Methodological Answer :

  • Control Variable Analysis : Replicate experiments while isolating variables (e.g., catalyst loading, solvent purity). Use Design of Experiments (DoE) to identify critical factors .
  • Analytical Cross-Validation : Compare yields using orthogonal techniques (e.g., gravimetric analysis vs. 1^1H NMR integration) to rule out measurement bias .
  • Side Reaction Profiling : Conduct LC-MS or GC-MS to detect byproducts (e.g., over-reduced amines) that may skew yield calculations .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model transition states .
  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions to assess steric effects on reaction pathways (e.g., SN2 vs. radical mechanisms) .
  • Retrosynthetic Analysis : Use tools like Synthia or Reaxys to propose feasible routes based on analogous furan-amine systems .

Q. What safety protocols mitigate risks when handling this compound?

  • Methodological Answer :

  • Hazard Mitigation :
  • Ventilation : Use fume hoods to avoid inhalation (GHS H335: respiratory irritation) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact (GHS H315/H319) .
  • Emergency Procedures :
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

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